N,N'-bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)decanediamide
Overview
Description
N,N’-bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)decanediamide is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity. This compound is part of a class of hindered amine light stabilizers (HALS), which are used to protect materials from degradation caused by light exposure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)decanediamide typically involves the reaction of 1,6-hexanediamine with 2,2,6,6-tetramethyl-4-piperidone. The reaction is carried out in the presence of hydrogen and a platinum catalyst (5% Pt/C) in a micro fixed-bed reactor. The optimal conditions for this reaction include a temperature of 70°C, a pressure of 2 MPa, and a reaction time of 12 minutes .
Industrial Production Methods
In industrial settings, the continuous-flow process is preferred for the production of this compound. This method significantly improves the reaction rate and product purity compared to batch processes. The continuous-flow system enables efficient synthesis with an overall productivity of 2.14 g/h, achieving up to 97% purity .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)decanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, platinum catalysts, and various oxidizing agents. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways and product yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives.
Scientific Research Applications
N,N’-bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)decanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer in polymer chemistry to prevent degradation caused by light exposure.
Biology: The compound is studied for its potential protective effects on biological samples exposed to light.
Medicine: Research is ongoing to explore its potential use in medical applications, particularly in protecting drugs and other sensitive materials from light-induced degradation.
Mechanism of Action
The mechanism by which N,N’-bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)decanediamide exerts its effects involves the stabilization of free radicals. The compound interacts with free radicals generated by light exposure, neutralizing them and preventing further degradation of the material. This action is facilitated by the presence of hydroxyl and imino groups, which form bi-directional hydrogen bonds, inhibiting ion migration and reinforcing the stability of the material .
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine
- N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,3-benzenedicarboxamide
- 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl
Uniqueness
N,N’-bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)decanediamide is unique due to its specific structure, which provides enhanced stability and reactivity compared to other similar compounds. Its ability to form strong hydrogen bonds and stabilize free radicals makes it particularly effective as a light stabilizer in various applications .
Properties
IUPAC Name |
N,N'-bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)decanediamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H54N4O4/c1-25(2)17-21(18-26(3,4)31(25)35)29-23(33)15-13-11-9-10-12-14-16-24(34)30-22-19-27(5,6)32(36)28(7,8)20-22/h21-22,35-36H,9-20H2,1-8H3,(H,29,33)(H,30,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNPLTNZGNKCIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)NC(=O)CCCCCCCCC(=O)NC2CC(N(C(C2)(C)C)O)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H54N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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